Trifluoromethanesulfonic acid

Catalog No.
S602470
CAS No.
1493-13-6
M.F
CF3SO3H
CHF3O3S
M. Wt
150.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoromethanesulfonic acid

CAS Number

1493-13-6

Product Name

Trifluoromethanesulfonic acid

IUPAC Name

trifluoromethanesulfonic acid

Molecular Formula

CF3SO3H
CHF3O3S

Molecular Weight

150.08 g/mol

InChI

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)

InChI Key

ITMCEJHCFYSIIV-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)O

Synonyms

AgOTf cpd, Al(OTf)3, aluminum triflate, As(otf)2, cerium triflate, Cu(OTf)2, cupric trifluoromethanesulfonate, Eu(OTf)3, In(OTf)3, indium triflate, mercury(II) trifluoromethanesulfonate, samarium triflate, silver triflate, silver trifluoromethanesulfonate, TFMSA cpd, triflic acid, trifluoromethanesulfonate, trifluoromethanesulfonic acid, trifluoromethanesulfonic acid, aluminum salt, trifluoromethanesulfonic acid, barium salt, trifluoromethanesulfonic acid, cerium (+3) salt, trifluoromethanesulfonic acid, cupric salt, trifluoromethanesulfonic acid, indium salt, trifluoromethanesulfonic acid, lanthanum (+3) salt, trifluoromethanesulfonic acid, lithium salt, trifluoromethanesulfonic acid, samarium salt, trifluoromethanesulfonic acid, silver (+1) salt, trifluoromethanesulfonic acid, zinc salt, zinc triflate

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O

A Superacid Catalyst

TFSA is one of the strongest Brønsted–Lowry acids, exceeding the acidity of sulfuric acid by several orders of magnitude . This exceptional strength makes it a valuable catalyst for various organic reactions, including:

  • Acylation: TFSA efficiently catalyzes the transfer of acyl groups (R-CO-) from an acyl donor to a nucleophile, enabling the synthesis of esters, amides, and other important organic compounds .
  • Alkylation: TFSA can promote the formation of carbon-carbon bonds through alkylation reactions, allowing researchers to create complex organic molecules .
  • Cyclization: TFSA facilitates the formation of cyclic compounds by promoting the intramolecular linkage of functional groups within a molecule .
  • Dehydration: TFSA can remove water molecules from organic compounds, enabling the synthesis of various dehydrated products like alkenes and ethers .

The versatility of TFSA as a catalyst allows researchers to explore and develop new synthetic pathways for various molecules with high efficiency and selectivity.

Reagent in Organic Synthesis

Beyond its catalytic capabilities, TFSA also serves as a direct reagent in specific organic synthesis reactions. Some examples include:

  • Schmidt Reaction: TFSA facilitates the conversion of aldehydes and ketones into nitriles, which are essential building blocks in organic chemistry .
  • Cleavage of Protecting Groups: TFSA can selectively remove protecting groups used in organic synthesis to reveal the desired functional group in a molecule .

The ability of TFSA to act as both a catalyst and a reagent makes it a valuable tool for researchers in various areas of organic synthesis.

Applications in Other Research Fields

TFSA also finds applications in other scientific fields beyond organic chemistry:

  • Fuel Cell Research: TFSA is being explored as a potential electrolyte material in proton exchange membrane fuel cells due to its high conductivity and thermal stability .
  • Material Science: TFSA is used in the synthesis and characterization of various materials, such as catalysts, polymers, and ionic liquids .

Trifluoromethanesulfonic acid, commonly referred to as triflic acid, is a sulfonic acid characterized by the chemical formula CF₃SO₃H. It is recognized as one of the strongest organic acids and falls into the category of "superacids" due to its exceptional acidity and reactivity. Trifluoromethanesulfonic acid appears as a yellow-brown liquid with a boiling point between 167 and 170 degrees Celsius, a refractive index of 1.331, and a relative density of 1.708. It is highly soluble in water and polar solvents, making it versatile for various applications in organic synthesis and catalysis .

TFMSA is a highly corrosive and toxic compound. It can cause severe burns upon contact with skin and eyes. Inhalation can lead to respiratory tract irritation. Due to its strong acidity, it can also attack metals and some plastics [].

Safety Precautions

When handling TFMSA, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood. Spills should be contained and neutralized with a weak base solution [].

, primarily serving as a catalyst. Key reactions include:

  • Esterification Reactions: It catalyzes the formation of esters from alcohols and acids.
  • Friedel-Crafts Reactions: Triflic acid is effective in Friedel-Crafts acylation and alkylation, promoting the reaction between aromatic compounds and acyl halides or alkyl halides to form substituted aromatic compounds .
  • Deglycosylation: It acts as a deglycosylation agent for glycoproteins, facilitating the removal of sugar moieties from proteins .
  • Acid-Base Titration: Trifluoromethanesulfonic acid serves as a strong acidic titrant in nonaqueous acid-base titrations due to its complete dissociation in basic solvents .

The ability of trifluoromethanesulfonic acid to act as a catalyst stems from its strong protonating ability, which enhances the electrophilic character of substrates involved in these reactions.

Trifluoromethanesulfonic acid can be synthesized through several methods:

  • Electrochemical Fluorination: This method involves the electrochemical fluorination of methanesulfonic acid using hydrogen fluoride:
    CH3SO3H+4HFCF3SO2F+H2O+3H2\text{CH}_3\text{SO}_3\text{H}+4\text{HF}\rightarrow \text{CF}_3\text{SO}_2\text{F}+\text{H}_2\text{O}+3\text{H}_2
    This reaction produces trifluoromethanesulfonyl fluoride, which can be hydrolyzed to yield trifluoromethanesulfonic acid .
  • Reaction with Acyl Halides: Trifluoromethanesulfonic acid can also be synthesized by reacting acyl halides with methanesulfonic acid .

These synthesis methods highlight the compound's versatility and accessibility for use in various industrial applications.

Trifluoromethanesulfonic acid finds extensive use across multiple fields:

  • Catalyst in Organic Synthesis: It is widely employed as a catalyst for various organic reactions, including esterification and Friedel-Crafts acylation.
  • Pharmaceutical Manufacturing: The compound plays a crucial role in synthesizing active pharmaceutical ingredients, including antibiotics and steroids.
  • Polymer Chemistry: It is utilized in modifying silicone rubbers and producing polymers through catalytic processes .
  • Agricultural Chemicals: Trifluoromethanesulfonic acid aids in the synthesis of agrochemicals .

Its strong acidic properties make it an invaluable tool for chemists working in synthetic organic chemistry.

Interaction studies involving trifluoromethanesulfonic acid primarily focus on its reactivity with other chemical species. Notably:

  • Reactivity with Alcohols: Triflic acid reacts exothermically with alcohols to produce ethers and olefins, showcasing its ability to facilitate substitution reactions .
  • Formation of Nitrating Reagents: When mixed with nitric acid, trifluoromethanesulfonic acid forms nitronium trifluoromethane sulfonate, an effective nitrating agent for aromatic compounds .
  • Conductivity Studies: The dissociation behavior of trifluoromethanesulfonic acid in non-aqueous solvents has been studied using conductometry to understand its ionic interactions better .

These studies reveal the compound's significant interactions within various chemical contexts.

Trifluoromethanesulfonic acid shares similarities with other strong acids but is unique due to its specific structure and reactivity profile. Here are some comparable compounds:

CompoundChemical FormulaStrengthUnique Features
Methanesulfonic AcidCH₃SO₃HModerateLess acidic than triflic acid; used as a solvent
Sulfuric AcidH₂SO₄StrongWidely used; strong dehydrating agent
Perfluoroalkane Sulfonic AcidsCnF₂n+1SO₃HVery StrongSimilar reactivity; used in specialized applications
Phosphoric AcidH₃PO₄ModerateUsed mainly as an electrolyte; less reactive

Trifluoromethanesulfonic acid stands out due to its extreme acidity and unique ability to act as a catalyst for complex organic reactions that are less effectively catalyzed by other acids. Its applications in pharmaceuticals and polymer chemistry further distinguish it from similar compounds.

Pioneering Synthetic Routes: Haszeldine-Kidd Protocol and Early Electrochemical Fluorination

The first synthesis of triflic acid was achieved by Haszeldine and Kidd in 1954 through the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide. This method, though groundbreaking, relied on toxic mercury intermediates, limiting its industrial viability.

Key Reaction Pathway:
$$
\text{Bis(trifluoromethylthio)mercury} + \text{H}2\text{O}2 \rightarrow \text{CF}3\text{SO}3\text{H} + \text{HgO} + \text{H}_2\text{O}
$$

Concurrently, electrochemical fluorination (ECF) emerged as an alternative route. Methanesulfonic acid (CH₃SO₃H) was fluorinated in anhydrous hydrogen fluoride (HF) to yield trifluoromethylsulfonyl fluoride (CF₃SO₂F), which was hydrolyzed to triflic acid:
$$
\text{CH}3\text{SO}3\text{H} + 4\text{HF} \rightarrow \text{CF}3\text{SO}2\text{F} + \text{H}2\text{O} + 3\text{H}2
$$

Table 1: Early Synthesis Methods

MethodReagents/ConditionsYield (%)LimitationsSource
Haszeldine-KiddBis(trifluoromethylthio)mercury, H₂O₂~60Mercury toxicity
Electrochemical FluorinationCH₃SO₃H, anhydrous HF, Ni electrodes~70Handling HF, low current efficiency

Advancements in Industrial-Scale Production: Electrochemical vs. Oxidative Chlorination Pathways

Industrial production shifted toward electrochemical fluorination due to its scalability, but challenges remained, including HF handling and electrode degradation. A breakthrough came with oxidative chlorination, which bypassed mercury intermediates.

Chloroxidation Protocol (WO2011104724A2):

  • Step 1: Benzyl trifluoromethyl sulfide reacts with Cl₂ in aqueous media to form trifluoromethyl sulfonyl chloride (CF₃SO₂Cl).
  • Step 2: CF₃SO₂Cl is hydrolyzed to triflic acid under controlled pressure and temperature.

Key Advantages:

  • Safety: Avoids mercury and HF exposure.
  • Efficiency: Yields >99.5% purity after vacuum distillation.

Table 2: Industrial-Scale Methods

MethodReagents/ConditionsYield (%)Key InnovationSource
Electrochemical FluorinationCH₃SO₃H, HF, Ni electrodes70–80Scalable but HF-intensive
Oxidative ChlorinationBenzyl trifluoromethyl sulfide, Cl₂>99.5Mercury-free, high purity

Modern Innovations in Purification Techniques: Distillation from Triflic Anhydride Systems

Triflic acid’s hygroscopic nature necessitates rigorous purification. Triflic anhydride (Tf₂O), formed via dehydration with P₂O₅, serves as a critical intermediate for distillation:
$$
2\text{CF}3\text{SO}3\text{H} \xrightarrow{\text{P}2\text{O}5} (\text{CF}3\text{SO}2)2\text{O} + \text{H}2\text{O}
$$

Purification Steps:

  • Dehydration: Triflic acid is treated with P₂O₅ to form Tf₂O.
  • Distillation: Tf₂O is vacuum-distilled at 81°C, yielding anhydrous acid.

Table 3: Purification Techniques

TechniqueReagents/ConditionsOutcomeSource
Distillation from Tf₂OP₂O₅, vacuum distillationAnhydrous acid (>99.5% purity)
Thionyl Chloride UseSOCl₂, 50–55°CDehydration of monohydrate

Trifluoromethanesulfonic acid exhibits exceptional proton transfer capabilities in non-aqueous environments, fundamentally driven by its remarkable acidity with a pKa value of approximately -14 to -15 [1] [2] [3]. The proton transfer dynamics in non-aqueous media are governed by the unique structural characteristics of the trifluoromethanesulfonate anion, which demonstrates extraordinary stability due to the electron-withdrawing effects of the trifluoromethyl group [3] [4].

In non-aqueous solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, trifluoromethanesulfonic acid demonstrates complete dissociation behavior, with the triflate anion exhibiting abnormally high ionic mobility compared to metal cations [5]. This enhanced mobility is attributed to a proton-transfer mechanism that operates alongside conventional ion-migration processes [5]. The trifluoromethanesulfonate anion can conduct current through proton-transfer mechanisms, similar to other superacid anions, though the bulky trifluoromethyl group may hinder the reorientation of solvent molecules, making the proton-transfer conduction process less effective than in other superacid systems [5].

Table 1: Physical Properties of Trifluoromethanesulfonic Acid

PropertyValueReference
Melting Point-40°C [6]
Boiling Point162°C [6]
Density1.696 g/mL at 25°C [6]
pKa-14 to -15 [1] [2] [6]
Refractive Index1.327 [6]
Vapor Pressure8 mm Hg at 25°C [6]

The proton transfer dynamics in trifluoromethanesulfonic acid hydrates have been extensively studied using ab initio molecular dynamics simulations [7] [8]. These studies reveal that proton defects preferentially transfer to the closest water molecules that contain only water in their first solvation shell [7]. The calculated infrared spectra confirm that the dominant protonic defect exists primarily as an Eigen cation but contains some Zundel ion characteristics [7]. Quantum effects significantly extend the size of the protonic defect and increase the frequency of proton transfer events by approximately 15% [7].

The thermal stability of trifluoromethanesulfonic acid in non-aqueous systems is remarkable, with kinetic studies showing that decomposition reactions follow second-order kinetics with respect to the acid concentration [9]. The activation energy for thermal decomposition is approximately 215 kJ/mol with a preexponential factor of 1.7 × 10^11 s^-1 [9]. These findings demonstrate that trifluoromethanesulfonic acid maintains its catalytic activity across a wide temperature range in non-aqueous media [9].

Solvent-Free Catalytic Systems: Steric and Electronic Effects in Michael Addition Reactions

Trifluoromethanesulfonic acid demonstrates exceptional catalytic efficiency in solvent-free Michael addition reactions, where both steric and electronic factors play crucial roles in determining reaction outcomes [10] [11]. In solvent-free systems, the acid achieves up to 90% conversion and 81% yield in intramolecular oxa-Michael addition reactions under microwave irradiation conditions [11]. The superior performance of Brønsted acids compared to Lewis acids in these transformations highlights the importance of proton donation mechanisms in facilitating nucleophilic attack [11].

The mechanistic pathway of trifluoromethanesulfonic acid-catalyzed Michael additions involves initial protonation of the electrophilic alkene, followed by nucleophilic attack at the β-carbon position [12]. The electron-withdrawing nature of the trifluoromethyl group in trifluoromethanesulfonic acid enhances the electrophilicity of protonated substrates, facilitating rapid nucleophilic addition [3]. The triflate anion's low nucleophilicity prevents competing side reactions, ensuring high selectivity for the desired Michael addition products [2] [13].

Table 2: Solvent-Free Michael Addition Reaction Conditions and Outcomes

Substrate TypeTemperature (°C)Reaction TimeConversion (%)Yield (%)Reference
1-Aryl-4-hydroxy-4-methylpent-1-en-3-ones705-15 min9081 [11]
β-Nitroalkenes with 1,3-dicarbonyl compoundsRoom temperature30-60 min85-9575-90 [10]
Cinnamates with phosphine oxides1502-4 hours70-8565-80 [14]

Steric effects in solvent-free Michael addition reactions catalyzed by trifluoromethanesulfonic acid are particularly pronounced when bulky substituents are present on either the nucleophile or electrophile [14]. The grinding technique employed in solvent-free reactions creates a highly ordered molecular arrangement that can either facilitate or hinder approach of reactants depending on their steric requirements [10]. Electronic effects manifest through the stabilization of carbocationic intermediates by the triflate anion, which can form ion pairs that influence the stereochemical outcome of the reaction [13].

The solvent-free environment enhances the activity of trifluoromethanesulfonic acid by concentrating reactants and eliminating competitive solvation effects [10]. Microwave irradiation provides uniform heating that accelerates reaction rates while maintaining the integrity of the catalytic system [11]. The absence of solvent also simplifies product isolation and reduces environmental impact, making these processes more sustainable [10].

Cooperative Catalysis with Hexafluoroisopropanol: Synergistic Effects in Dehydrative Amination

The combination of trifluoromethanesulfonic acid with hexafluoroisopropanol creates a uniquely effective catalytic system for dehydrative amination reactions, demonstrating remarkable synergistic effects [15] [16]. This cooperative catalysis enables the direct stereospecific amination of 2-arylethanols without requiring pre-activation of the alcohol substrate [15]. The synergy arises from hexafluoroisopropanol's ability to stabilize carbocationic intermediates through hydrogen bonding while simultaneously lowering the nucleophilicity of the reaction medium [17] [18].

Mechanistic studies using density functional theory calculations reveal that the reaction proceeds through phenonium ion intermediates, which are stabilized by the unique solvation environment created by hexafluoroisopropanol [15] [16]. The hexafluoroisopropanol molecules form hydrogen-bonded clusters that can stabilize transition states and intermediates through multiple weak interactions [19]. These clusters are smaller and undergo faster collective rearrangements compared to conventional alcoholic solvents, contributing to enhanced reaction rates [19].

Table 3: Dehydrative Amination Reaction Parameters and Results

SubstrateNucleophile TypeTemperature (°C)Time (hours)Yield (%)StereoselectivityReference
2-PhenylethanolSulfonamides801285-92>95% retention [15]
2-(4-Methoxyphenyl)ethanolAmides801678-85>90% retention [15]
2-(4-Chlorophenyl)ethanolUreas901482-88>92% retention [15]
2-NaphthylethanolAnilines851875-82>88% retention [15]

The hydrogen-bond dynamics in hexafluoroisopropanol play a critical role in the cooperative catalysis mechanism [19]. Individual hydrogen bonds in hexafluoroisopropanol exhibit longer lifetimes compared to conventional alcohols, but the collective hydrogen-bond rearrangements occur approximately three times faster [19]. This unique dynamic behavior increases the concentration of reactive terminal hydroxyl groups and enhances the frequency of productive encounters between reactants and the catalytic system [19].

The enhanced acidity of hexafluoroisopropanol, combined with its reduced nucleophilicity, creates an optimal environment for trifluoromethanesulfonic acid catalysis [17]. The hexafluoroisopropanol can form hydrogen bonds with substrate molecules, weakening key bonds and facilitating the formation of reactive intermediates [17]. This cooperative effect is particularly pronounced in reactions involving electron-rich aromatic systems, where the stabilization of carbocationic intermediates is crucial for achieving high yields and selectivities [20].

Physical Description

Solid

XLogP3

0.3

Boiling Point

166.0 °C

Melting Point

34°C

UNII

JE2SY203E8

Related CAS

2794-60-7 (barium salt)
2923-28-6 (silver(+1) salt))
33454-82-9 (lithium salt)
54010-75-2 (zinc salt)

GHS Hazard Statements

Aggregated GHS information provided by 2327 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (93.81%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (99.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (97.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.10 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1493-13-6

Wikipedia

Trifluoromethanesulfonic acid
Triflic acid

General Manufacturing Information

Miscellaneous manufacturing
Methanesulfonic acid, 1,1,1-trifluoro-: ACTIVE

Dates

Modify: 2023-08-15

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